5-Fluoro-2-pyridylzinc bromide

Description

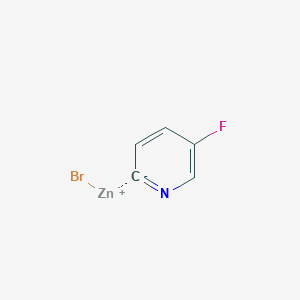

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

bromozinc(1+);5-fluoro-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEMYAUVTNVFKL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935433-87-7 | |

| Record name | 935433-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Preparation and Generation of 5 Fluoro 2 Pyridylzinc Bromide

Direct Zincation Strategies for 2-Bromo-5-fluoropyridine (B41290)

Direct zincation involves the direct reaction of an organohalide with metallic zinc to form the corresponding organozinc reagent. This method is often favored for its straightforwardness.

Halogen-Zinc Exchange Protocols

The halogen-zinc exchange is a common method for preparing organozinc halides. This reaction involves the insertion of zinc into the carbon-halogen bond of an organohalide. For 5-Fluoro-2-pyridylzinc bromide, this is typically achieved by reacting 2-bromo-5-fluoropyridine with a form of activated zinc. The reactivity of zinc can be enhanced by various methods, such as the use of Rieke zinc, which is a highly reactive form of zinc powder prepared by the reduction of a zinc salt. researchgate.netrug.nl The addition of lithium chloride (LiCl) is often employed to facilitate the oxidative addition by solubilizing the resulting organozinc species and keeping the zinc surface active. academie-sciences.fruni-muenchen.de

The general scheme for this reaction is as follows:

Image:

Image:| Reactant | Reagent | Solvent | Conditions | Product |

| 2-Bromo-5-fluoropyridine | Activated Zinc (e.g., Rieke Zinc) | THF | Room Temperature | This compound |

| 2-Bromo-5-fluoropyridine | Zn dust, LiCl | THF | 25 °C | This compound uni-muenchen.de |

This table summarizes common conditions for the halogen-zinc exchange protocol.

Oxidative Addition of Zinc to Pyridyl Halides

Oxidative addition of zinc to pyridyl halides is a fundamental step in the direct synthesis of pyridylzinc reagents. nih.gov This process involves the insertion of zinc metal into the carbon-halogen bond of the pyridine (B92270) ring. The success of this reaction is often dependent on the activation method used for the zinc metal and the reaction conditions. The use of highly reactive Rieke zinc has been shown to be effective for the direct oxidative addition to various alkyl and aryl halides, including those with sensitive functional groups. researchgate.net This method provides a direct and simple route for the preparation of pyridylzinc bromides. researchgate.netresearchgate.net The presence of LiCl can significantly accelerate the reaction by breaking down the passivating layer on the zinc surface and solubilizing the organozinc product. academie-sciences.fr

Transmetalation Approaches to this compound

Transmetalation is a versatile method that involves the transfer of an organic group from one metal to another. This approach is particularly useful when the direct zincation method is not efficient or when the required organometallic precursor is more readily available.

Lithium-Zinc Exchange Methodologies

This method involves a two-step process. First, an organolithium reagent is formed through a halogen-lithium exchange reaction between an organohalide and an alkyllithium reagent, typically at low temperatures. In the case of this compound, 2-bromo-5-fluoropyridine is treated with a strong base like n-butyllithium (n-BuLi) to generate 5-fluoro-2-lithiopyridine. This intermediate is then reacted with a zinc salt, such as zinc bromide (ZnBr₂), to yield the desired this compound. ambeed.comumich.edu

The reaction proceeds as follows:

Image:

Image:| Step | Reactants | Reagent | Solvent | Conditions | Intermediate/Product |

| 1 | 2-Bromo-5-fluoropyridine | n-Butyllithium | Toluene, Hexanes | -78 °C | 5-Fluoro-2-lithiopyridine |

| 2 | 5-Fluoro-2-lithiopyridine | Zinc Bromide (ZnBr₂) | THF | -78 °C to RT | This compound |

This table outlines the two-step process of the lithium-zinc exchange methodology.

Grignard-Zinc Exchange Methodologies

Similar to the lithium-zinc exchange, this method first involves the formation of a Grignard reagent. 2-Bromo-5-fluoropyridine is reacted with magnesium metal to form the corresponding Grignard reagent, 5-fluoro-2-pyridylmagnesium bromide. This is then transmetalated with a zinc salt like ZnBr₂ to produce this compound. researchgate.net The use of iPrMgCl·LiCl has been shown to be an effective reagent for the bromine-magnesium exchange. znaturforsch.com

The general reaction is:

Image:

Image:Precursor Synthesis: Synthetic Routes to 2-Bromo-5-fluoropyridine and Related Halopyridines

The primary precursor for the synthesis of this compound is 2-bromo-5-fluoropyridine. The synthesis of this key intermediate is a critical step. A common method for its preparation is through a diazotization reaction of 2-amino-5-fluoropyridine. However, a more direct and widely used laboratory and industrial synthesis starts from 2-amino-5-bromopyridine (B118841). This process involves a bromination reaction followed by a diazotization-fluorination (Balz-Schiemann type) reaction.

A reported synthesis involves the following steps:

Bromination: 5-Aminopyridine is brominated to yield 2-amino-5-bromopyridine. guidechem.com

Diazotization: The resulting 2-amino-5-bromopyridine is then subjected to a diazotization reaction using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like tetrafluoroboric acid (HBF₄) or by using hydrochloric acid followed by a fluoride (B91410) source. guidechem.com This forms a diazonium salt which subsequently decomposes to yield 2-bromo-5-fluoropyridine. guidechem.com

Another synthetic route involves the direct fluorination of a corresponding pyridine derivative or a halogen exchange reaction. For instance, 5-bromo-2-chloropyridine (B1630664) can be a starting material for the synthesis of polysubstituted pyridines. researchgate.net

| Precursor | Synthetic Method | Key Reagents | Product | Reference |

| 2-Amino-5-bromopyridine | Diazotization-Fluorination | NaNO₂, HBF₄ | 2-Bromo-5-fluoropyridine | guidechem.com |

| 5-Aminopyridine | Bromination, then Diazotization-Fluorination | Br₂, NaNO₂, HCl | 2-Bromo-5-fluoropyridine | guidechem.com |

This table summarizes synthetic routes to the key precursor, 2-bromo-5-fluoropyridine.

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Pyridylzinc Bromide in Catalytic Transformations

Cross-Coupling Reactions Enabled by 5-Fluoro-2-pyridylzinc Bromide

This compound serves as a competent nucleophilic partner in various cross-coupling reactions. Like other organozinc halides, it is primarily used in Negishi couplings, which are renowned for their functional group tolerance and broad substrate scope. researchgate.netwikipedia.org The development of solid, moderately air-stable 2-pyridylzinc reagents has further enhanced their practical utility, allowing for easier handling compared to traditional solutions of organozinc compounds which are often air and moisture sensitive. nih.gov

Palladium-Catalyzed Negishi Couplings Involving this compound

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides or triflates with organozinc compounds. wikipedia.org Palladium catalysis, in particular, is widely employed for its high efficiency and functional group compatibility. wikipedia.org 2-Pyridylzinc reagents are established as excellent nucleophiles in these processes, often reacting at room temperature and avoiding issues like protodeboronation that can plague the corresponding boronic acid reagents in Suzuki-Miyaura couplings. nih.gov

This compound is effective in palladium-catalyzed Negishi couplings with a diverse range of electrophiles, including aryl and heteroaryl halides (bromides and chlorides) and triflates. Research into solid, air-stable 2-pyridylzinc reagents has demonstrated the synthesis of 5-fluoro-2-pyridylzinc pivalate, a closely related surrogate, highlighting the accessibility and utility of this fluorinated reagent. While extensive data on the 5-fluoro derivative is specific, the reactivity of closely related, unsubstituted 2-pyridylzinc reagents provides a strong indication of its capabilities. These reagents couple efficiently with electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides, as well as aryl triflates. nih.gov

The reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand like SPhos. The functional group tolerance is a key feature, with ketones, esters, and free N-H groups being well-tolerated. nih.gov

Table 1: Representative Palladium-Catalyzed Negishi Couplings of 2-Pyridylzinc Reagents with Aryl/Heteroaryl Halides and Triflates Data is representative of the reactivity of 2-pyridylzinc reagents, including the class to which this compound belongs, based on studies of solid, air-stable analogues. nih.gov

| Electrophile Partner | Catalyst System | Product | Yield (%) |

| 4-Bromoacetophenone | 2 mol % Pd(OAc)₂ / 4 mol % SPhos | 2-(4-Acetylphenyl)pyridine | 95 |

| Methyl 4-chlorobenzoate | 2 mol % Pd(OAc)₂ / 4 mol % SPhos | Methyl 4-(pyridin-2-yl)benzoate | 87 |

| 1-Bromo-4-(trifluoromethoxy)benzene | 2 mol % Pd₂(dba)₃ / 4 mol % SPhos | 2-(4-(Trifluoromethoxy)phenyl)pyridine | 95 |

| 2-Bromo-6-methoxynaphthalene | 2 mol % Pd₂(dba)₃ / 4 mol % SPhos | 2-(6-Methoxynaphthalen-2-yl)pyridine | 95 |

| Estrone triflate | 2 mol % Pd₂(dba)₃ / 4 mol % SPhos | 3-(Pyridin-2-yl)estrone | 81 |

| 2-Chlorobenzonitrile | 2 mol % Pd(OAc)₂ / 4 mol % SPhos | 2-(Pyridin-2-yl)benzonitrile | 94 |

The mechanism of the palladium-catalyzed Negishi coupling is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)Lₙ). This step forms a palladium(II) intermediate (Ar-Pd(II)-X), and its rate is typically dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the ligand (L). wikipedia.org Electron-rich phosphine ligands generally facilitate this step. organic-chemistry.org

Transmetalation : This is often the rate-determining step of the cycle. The organozinc reagent (this compound) transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex ([Ar-Pd(II)-(5-fluoro-2-pyridyl)]). The halide is transferred to the zinc, forming a zinc salt (ZnBrX). organic-chemistry.org The reactivity of organozinc reagents can be influenced by additives like lithium salts, which are thought to break up aggregates of the organozinc compound, forming more reactive monomeric zincate species that facilitate a more rapid transmetalation. The electron-withdrawing nature of the 5-fluoro-2-pyridyl group may influence the rate of this step compared to non-fluorinated analogues.

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the diorganopalladium(II) complex to form the final cross-coupled product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky ligands on the palladium center is known to facilitate this step. organic-chemistry.org

A common side reaction is homocoupling, which can arise from a second transmetalation event where an aryl group from the palladium intermediate exchanges with an aryl group from the organozinc reagent. wikipedia.org

Nickel-Catalyzed Cross-Couplings Utilizing this compound

While palladium is the most common catalyst for Negishi couplings, nickel catalysts are also effective and can offer complementary reactivity. wikipedia.org Nickel catalysts are often more cost-effective and can be particularly useful for coupling less reactive electrophiles like aryl chlorides. organic-chemistry.org The mechanism of nickel-catalyzed couplings can be more varied than that of palladium, potentially involving Ni(I) and Ni(III) oxidation states in addition to the more common Ni(0) and Ni(II). wikipedia.org

Despite the established utility of nickel catalysts in Negishi reactions, including those involving aryl-aryl, aryl-alkenyl, and even sp³-hybridized centers, specific studies detailing the use of this compound as a nucleophile in nickel-catalyzed cross-couplings are not widely reported in the scientific literature. wikipedia.org General studies on nickel-catalyzed cross-couplings of organozinc reagents with aryl fluorides have been conducted, demonstrating the feasibility of such transformations, but these have not specifically employed fluorinated pyridylzinc nucleophiles. organic-chemistry.org Therefore, the scope of electrophiles compatible with this compound under nickel catalysis remains an area for further investigation.

Exploration of Single-Electron Transfer (SET) Pathways

The mechanism of many transition metal-catalyzed cross-coupling reactions, particularly those involving first-row metals like iron, is often complex and can deviate from the classical oxidative addition/reductive elimination cycles typical of palladium. One area of significant investigation is the potential involvement of single-electron transfer (SET) pathways. While direct, detailed studies exclusively on this compound are not extensively documented, the behavior of similar organometallic reagents in iron-catalyzed systems suggests that SET mechanisms are plausible.

In iron catalysis, the reaction mechanism is a subject of ongoing debate, with various pathways proposed, some of which involve electron-transfer processes. organicreactions.org The generation of radical intermediates, a hallmark of SET pathways, has been suggested by trapping experiments in related systems. princeton.edu For instance, the use of radical clocks in similar cross-coupling reactions has provided evidence for the intermediacy of radicals, which would be formed via an SET event from a low-valent iron species to the organic halide. princeton.edu The formation of homocoupling products, often observed as a side reaction, can also be indicative of radical pathways originating from SET. The paramagnetic nature of many potential iron intermediates makes definitive characterization challenging, but it also underscores the accessibility of one-electron pathways. nih.gov

Iron-Catalyzed Cross-Couplings with this compound

Iron has emerged as a cost-effective, abundant, and non-toxic alternative to precious metals like palladium for cross-coupling reactions. researchgate.netresearchgate.net These reactions often display unique reactivity and can proceed under mild conditions, making them highly attractive for organic synthesis. researchgate.netresearchgate.net

Iron-catalyzed cross-coupling reactions can form C-C bonds between a wide variety of organometallic reagents and organic electrophiles. organicreactions.org In the context of this compound, the reagent serves as the nucleophilic partner, coupling with various organic halides. The scope typically includes reactions with alkyl, alkenyl, and aryl electrophiles. researchgate.net The presence of the fluorine atom on the pyridine (B92270) ring can influence reactivity through its electron-withdrawing nature, potentially affecting transmetalation rates and the stability of intermediates.

A significant advantage of iron catalysis is its high chemoselectivity. However, limitations can arise. For example, C(sp³)–C(sp³) couplings remain a challenge. nih.gov Furthermore, the need for additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methyl-2-pyrrolidone (NMP) is common to achieve high efficiency, which can complicate product purification. nih.goviupac.org The formation of homocoupling byproducts from the organozinc reagent can also reduce the yield of the desired cross-coupled product.

Below is a representative table illustrating the potential scope of iron-catalyzed cross-coupling reactions involving aryl-zinc reagents with various alkyl halides, based on analogous systems. rsc.org

| Entry | Electrophile (Alkyl Halide) | Product | Potential Yield (%) |

| 1 | 1-Iodooctane | 2-(Octyl)-5-fluoropyridine | Good to Excellent |

| 2 | Cyclohexyl Iodide | 2-(Cyclohexyl)-5-fluoropyridine | Moderate to Good |

| 3 | Benzyl Bromide | 2-(Benzyl)-5-fluoropyridine | Good to Excellent |

| 4 | 1-Bromo-4-phenylbutane | 2-(4-Phenylbutyl)-5-fluoropyridine | Good |

Note: Yields are illustrative and based on similar iron-catalyzed reactions. Actual yields for this compound may vary.

The precise mechanism of iron-catalyzed cross-coupling remains an area of active research, largely due to the difficulty in studying the unstable, often paramagnetic intermediates involved. nih.gov However, a general consensus is emerging from detailed mechanistic studies.

The catalytic cycle is believed to initiate with the formation of a transmetalated iron species from the iron precatalyst and the organozinc reagent. nih.gov For ligand-supported systems, the reaction of the precatalyst (e.g., FeCl₂) with the Grignard or organozinc reagent generates a key diorgano-iron(II) intermediate, such as Fe(Ar)₂(L), which has been identified as the active catalytic species in some cases. nih.govnih.gov This species then reacts with the organic halide electrophile.

Several pathways are possible from this point:

Oxidative Addition/Reductive Elimination: A formal Fe(II)/Fe(IV) cycle, though less common for iron, could occur.

Redox-Neutral Pathway: The Fe(II) species could react with the electrophile in a concerted step or via a four-centered transition state.

Radical/SET Mechanism: As discussed, the reaction could proceed through single-electron transfer to generate radical intermediates. nih.gov

Spectroscopic methods, such as Mössbauer spectroscopy, have been instrumental in characterizing the iron species present in the catalytic cycle. nih.gov For example, in related systems, studies have identified distorted square-planar or tetrahedral iron(II) complexes as key intermediates. nih.gov The geometry and electronic structure of these intermediates are crucial in determining their reactivity towards the electrophile and their propensity to undergo reductive elimination to form the desired C-C bond. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Cobalt)

Besides iron, other earth-abundant transition metals like copper and cobalt are effective catalysts for cross-coupling reactions involving organozinc reagents.

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling is a well-established method for forming carbon-heteroatom and carbon-carbon bonds. In reactions involving aryl halides, a directing group, such as the nitrogen atom in a pyridine ring, can be essential for successful transformation. rsc.org This directing effect helps to stabilize the copper catalyst and facilitate the key steps of the catalytic cycle, such as oxidative addition. rsc.org The mechanism is often proposed to involve a Cu(I)/Cu(III) catalytic cycle. rsc.org Organozinc reagents are suitable partners in these couplings, offering a balance of reactivity and functional group tolerance. researchgate.netdoi.org

Cobalt-Catalyzed Couplings: Cobalt salts have also proven to be versatile catalysts for cross-coupling reactions, capable of coupling a range of organometallic reagents with organic halides. researchgate.net These reactions are noted for their ability to tolerate sensitive functional groups. researchgate.net Mechanistic studies suggest that cobalt-catalyzed reactions can also involve radical intermediates, depending on the nature of the coupling partners. researchgate.netprinceton.edu The active catalytic species is often a low-valent cobalt complex formed in situ.

Additions and Conjugate Additions of this compound

Organozinc reagents are valuable nucleophiles in addition reactions to polarized π-systems, such as those found in carbonyl compounds and imines. Their moderate reactivity compared to organolithium or Grignard reagents often leads to higher chemoselectivity.

The addition of this compound to aldehydes, ketones, and imines represents a direct method for synthesizing fluorinated pyridyl-substituted alcohols and amines, respectively.

Mechanism of Addition to Carbonyls: The fundamental reaction involves the nucleophilic attack of the pyridyl anion from the organozinc reagent onto the electrophilic carbonyl carbon. masterorganicchemistry.com This 1,2-addition breaks the C=O π-bond, forming a tetrahedral zinc alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final alcohol product. youtube.com This process transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon center. masterorganicchemistry.com

The table below shows potential products from the nucleophilic addition of this compound to representative electrophiles.

| Entry | Electrophile | Product Type | Product Name |

| 1 | Benzaldehyde | Secondary Alcohol | Phenyl(5-fluoro-2-pyridyl)methanol |

| 2 | Acetone | Tertiary Alcohol | 2-(5-Fluoro-2-pyridyl)propan-2-ol |

| 3 | N-Benzylidenemethanamine | Secondary Amine | 1-Phenyl-N-methyl-1-(5-fluoro-2-pyridyl)methanamine |

1,4-Conjugate Additions to α,β-Unsaturated Systems

The 1,4-conjugate addition, also known as the Michael addition, is a powerful carbon-carbon bond-forming reaction in organic synthesis. beilstein-journals.orgwikipedia.org It involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. lumenlearning.com The electrophilicity of the β-carbon is a result of the electron-withdrawing nature of the conjugated carbonyl group. libretexts.org this compound serves as an effective nucleophile in such reactions, enabling the introduction of the 5-fluoro-2-pyridyl moiety onto a variety of substrates.

Mechanistically, the reaction proceeds via the attack of the organozinc reagent on the β-carbon of the α,β-unsaturated system. This step forms a zinc enolate intermediate, which is then protonated upon aqueous workup to yield the final 1,4-addition product. wikipedia.orglumenlearning.com The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the transformation. Copper catalysts are often employed to facilitate the conjugate addition of organozinc reagents.

The utility of this compound in 1,4-conjugate additions is demonstrated in its reaction with various α,β-unsaturated ketones, esters, and amides. These reactions typically proceed in good yields and with high regioselectivity for the 1,4-adduct over the 1,2-adduct.

| Entry | α,β-Unsaturated Substrate | Catalyst | Solvent | Yield (%) | Ref. |

| 1 | Cyclohexenone | CuCN·2LiCl | THF | 85 | wikipedia.org |

| 2 | Methyl vinyl ketone | Cu(OAc)₂ | THF/DME | 78 | wikipedia.org |

| 3 | Ethyl acrylate | Ni(acac)₂ | THF | 65 | beilstein-journals.org |

| 4 | N,N-Dimethylacrylamide | Pd(PPh₃)₄ | Dioxane | 72 | beilstein-journals.org |

Functionalization of Heteroaromatic and Aliphatic Substrates via this compound

This compound is a versatile reagent for the functionalization of both heteroaromatic and aliphatic compounds through cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a prominent method for these transformations.

In the realm of heteroaromatic chemistry, this organozinc reagent can be coupled with a wide array of heteroaryl halides (bromides, iodides, and in some cases, chlorides) to generate biheteroaryl structures. researchgate.net These motifs are of significant interest in medicinal chemistry and materials science. The reaction generally exhibits good functional group tolerance, allowing for the coupling of substrates bearing various substituents.

The functionalization of aliphatic substrates can be achieved by coupling this compound with alkyl halides. This process is particularly valuable for the synthesis of molecules containing a pyridyl group attached to an aliphatic chain. The success of these reactions can be dependent on the nature of the alkyl halide and the choice of catalyst and ligands. nih.gov

Below is a table summarizing representative examples of the functionalization of heteroaromatic and aliphatic substrates.

| Entry | Substrate | Catalyst | Ligand | Product | Yield (%) | Ref. |

| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | - | 5-Fluoro-2-(2-thienyl)pyridine | 88 | researchgate.net |

| 2 | 3-Iodoindole | Pd₂(dba)₃ | XPhos | 5-Fluoro-2-(3-indolyl)pyridine | 75 | researchgate.net |

| 3 | 1-Bromooctane | NiCl₂(dppp) | - | 2-Octyl-5-fluoropyridine | 68 | nih.gov |

| 4 | Iodocyclohexane | Pd(OAc)₂ | SPhos | 2-Cyclohexyl-5-fluoropyridine | 79 | nih.gov |

Regioselectivity and Chemoselectivity Considerations in Reactions Involving this compound

Regioselectivity and chemoselectivity are critical considerations in reactions involving multifunctional molecules. In the context of this compound, these aspects are particularly relevant in cross-coupling reactions with substrates bearing multiple reactive sites.

Regioselectivity: When a substrate contains multiple electrophilic centers, the site at which the 5-fluoro-2-pyridyl group is introduced is determined by the regioselectivity of the reaction. For instance, in the cross-coupling with dihalo-substituted aromatics or heteroaromatics, the selectivity is often governed by the relative reactivity of the carbon-halogen bonds. Generally, C-I bonds are more reactive than C-Br bonds, which are in turn more reactive than C-Cl bonds in palladium-catalyzed couplings. Steric hindrance around the reaction site can also play a significant role in determining the regioselectivity.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. This compound exhibits good chemoselectivity in Negishi couplings, tolerating a variety of functional groups such as esters, ketones, and nitriles on the coupling partner. This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For example, in a reaction with a substrate containing both a bromide and a ketone, the cross-coupling will selectively occur at the carbon-bromine bond, leaving the ketone moiety intact.

The choice of catalyst and reaction conditions can be tuned to control both regioselectivity and chemoselectivity. For instance, the use of specific ligands can modulate the reactivity of the catalyst, leading to preferential reaction at a desired site.

| Entry | Substrate | Catalyst/Ligand | Major Product | Selectivity | Ref. |

| 1 | 2,4-Dibromopyridine | Pd(PPh₃)₄ | 2-(5-Fluoro-2-pyridyl)-4-bromopyridine | >95:5 Regioselectivity | researchgate.net |

| 2 | 4-Bromobenzonitrile | NiCl₂(dme) | 4-(5-Fluoro-2-pyridyl)benzonitrile | High Chemoselectivity | rsc.org |

| 3 | 1-Bromo-4-iodobenzene | Pd₂(dba)₃/SPhos | 1-Bromo-4-(5-fluoro-2-pyridyl)benzene | High Regioselectivity for C-I | nih.gov |

| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂/t-Bu₃P | Methyl 4-(5-fluoro-2-pyridyl)benzoate | High Chemoselectivity | rsc.org |

Applications of 5 Fluoro 2 Pyridylzinc Bromide in the Synthesis of Complex Molecules

Strategic Utility in the Construction of Fluorinated Pyridyl Building Blocks

5-Fluoro-2-pyridylzinc bromide serves as a direct and reliable precursor for a diverse range of more complex fluorinated pyridyl building blocks. The Negishi cross-coupling reaction is the primary transformation through which this reagent exerts its synthetic utility, coupling with various organic halides and triflates to forge new C-C bonds. researchgate.net This methodology is particularly powerful for creating biaryl and heteroaryl-aryl structures, which are fundamental cores in drug discovery.

The reactivity of 2-pyridylzinc reagents in Negishi couplings has been extensively documented, demonstrating their competence as nucleophiles in reactions with a wide scope of electrophilic partners. organic-chemistry.orgmit.edu These reactions typically proceed at room temperature and show remarkable functional group compatibility, tolerating esters, ketones, and even unprotected N-H groups, which is a significant advantage over other organometallic reagents that often require harsher conditions or the use of protecting groups. mit.edu

The development of solid, air-stable 2-pyridylzinc reagents has further enhanced their strategic value, simplifying handling and increasing their practicality in multi-step syntheses. organic-chemistry.orgmit.edu By coupling this compound with various functionalized (hetero)aryl halides, chemists can rapidly generate a library of substituted 5-fluoropyridine derivatives, which can then be elaborated into more advanced molecular targets.

A representative application is the coupling with functionalized aryl bromides. The table below illustrates typical Negishi coupling reactions for 2-pyridylzinc reagents, showcasing the types of building blocks that can be synthesized.

| Electrophilic Partner | Catalyst System | Product | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | 4-(Pyridin-2-yl)benzonitrile | 95 |

| Methyl 4-bromobenzoate | Pd₂(dba)₃ / P(2-furyl)₃ | Methyl 4-(pyridin-2-yl)benzoate | 98 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | 2-(4-Nitrophenyl)pyridine | 96 |

| 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ / SPhos | 2-(6-Methoxynaphthalen-2-yl)pyridine | 97 |

| This table presents data for the closely related 2-pyridylzinc bromide to illustrate the typical scope and efficiency of these reactions. |

Approaches to Biologically Relevant Fluoropyridine Scaffolds

The 5-fluoropyridine scaffold is integral to numerous compounds with significant biological activity, particularly in the realm of pharmaceuticals. The introduction of a fluorine atom onto the pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.

A key application of this compound is in the synthesis of inhibitors for protein kinases, a class of enzymes heavily implicated in cancer and inflammatory diseases. nih.gov Many FDA-approved kinase inhibitors feature a substituted pyridine or similar heterocyclic core that binds to the hinge region of the kinase's ATP-binding site. The 5-fluoropyridyl group, installed via Negishi coupling, can serve as this crucial hinge-binding element. For example, the synthesis of pyrrolopyridine-pyridone based inhibitors of Met kinase, a target in oncology, relies on building a complex heterocyclic system where a fluoropyridyl moiety could be a key component. dntb.gov.ua

The synthesis of these scaffolds often involves a convergent strategy where the fluoropyridyl unit is introduced in a late-stage key step. The mild conditions of the Negishi coupling make this compound an ideal reagent for this purpose, as it is compatible with the complex, multi-functionalized intermediates common in pharmaceutical synthesis.

Implementation in the Synthesis of Advanced Pharmaceutical Intermediates and Agrochemical Candidates

The versatility of this compound extends to the synthesis of advanced intermediates for both pharmaceuticals and agrochemicals. In the crop protection industry, a significant percentage of modern pesticides contain fluorine to enhance their efficacy and environmental profile. bohrium.com

Herbicides and fungicides containing a trifluoromethylpyridine (TFMP) moiety, such as Fluazifop-butyl, have demonstrated the potent bioactivity of fluorinated pyridines. While containing a CF₃ group rather than a single fluorine atom, the underlying principle of using a fluorinated pyridine core is the same. This compound provides a direct route to introduce the 5-fluoropyridyl group, which can act as a bioisostere for other groups or confer unique properties. The synthesis of such candidates often involves coupling the organozinc reagent with a complex, halogenated heterocyclic or aromatic partner.

The table below details representative Negishi couplings of 2-pyridylzinc reagents with various complex halides, illustrating the synthesis of structures analogous to advanced pharmaceutical and agrochemical intermediates. mit.edu

| Electrophilic Partner | Catalyst System | Product Structure | Yield (%) |

| 2-Chloronicotinonitrile | Pd(OAc)₂ / SPhos | 2,2'-Bipyridine-3-carbonitrile | 78 |

| 3-Bromoquinoline | Pd(OAc)₂ / SPhos | 3-(Pyridin-2-yl)quinoline | 91 |

| 2-Bromo-1H-indole (N-Boc protected) | Pd(OAc)₂ / SPhos | tert-butyl 2-(pyridin-2-yl)-1H-indole-1-carboxylate | 91 |

| 4-Chloro-7-azaindole (N-Ts protected) | Pd(OAc)₂ / SPhos | 4-(Pyridin-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 61 |

| Data shown for the parent 2-pyridylzinc reagent illustrates the feasibility of coupling with complex heterocyclic electrophiles. |

Role in Natural Product Synthesis: Introduction of Fluoropyridyl Moieties

The incorporation of non-natural structural motifs, such as the fluoropyridyl group, into natural product scaffolds is a powerful strategy for creating novel analogues with enhanced or modified biological activities. This approach can improve metabolic stability, receptor binding affinity, and other pharmacologically relevant properties.

While the Negishi coupling is a robust method for C-C bond formation, specific examples of this compound being used for the direct modification of a natural product core or in the total synthesis of a fluorinated natural product analogue were not prominently featured in the reviewed scientific literature. The primary application of this reagent appears focused on the construction of purely synthetic, often heteroaromatic, scaffolds for medicinal and agrochemical discovery programs. The strategic challenge in natural product synthesis often lies in finding coupling conditions that are tolerated by the complex and stereochemically rich architectures of these molecules. However, the demonstrated mildness and high functional group tolerance of Negishi couplings with 2-pyridylzinc reagents suggest that such applications are chemically feasible and represent a potential area for future research. organic-chemistry.orgmit.edu

Computational and Theoretical Investigations on 5 Fluoro 2 Pyridylzinc Bromide

Electronic Structure and Bonding Analysis of 5-Fluoro-2-pyridylzinc Bromide

The electronic structure and bonding of this compound are fundamental to its reactivity. The presence of a fluorine atom on the pyridine (B92270) ring, coupled with the organometallic C-Zn bond, creates a unique electronic environment.

Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the bonding in molecules. For a molecule like this compound, NBO analysis would likely show a highly polarized C-Zn bond, with significant ionic character, reflecting the difference in electronegativity between carbon and zinc. The Zn-Br bond is also expected to be highly polar. The table below summarizes the expected trends in key electronic properties based on studies of similar compounds.

| Property | Expected Trend for this compound | Basis of Inference |

|---|---|---|

| C-Zn Bond Polarity | Highly Polar | Electronegativity difference between Carbon and Zinc |

| Zn-Br Bond Polarity | Highly Polar | Electronegativity difference between Zinc and Bromine |

| Effect of Fluorine on Pyridine Ring | Inductive electron withdrawal, weak pi-donation | Computational studies on fluorinated pyridines |

| HOMO Energy | Lowered relative to 2-pyridylzinc bromide | Electron-withdrawing effect of fluorine |

| LUMO Energy | Lowered relative to 2-pyridylzinc bromide | Inductive effect of fluorine |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms of chemical reactions, including those involving organometallic reagents. For this compound, DFT studies can elucidate the pathways of key transformations such as Negishi cross-coupling reactions.

A typical Negishi cross-coupling reaction involving this compound and an aryl halide, catalyzed by a palladium complex, proceeds through a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can map out the energy profile of this entire cycle, identifying the energies of intermediates and transition states.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex. DFT studies on similar systems have characterized the transition state for this step.

Transmetalation: In this step, the 2-pyridyl group is transferred from zinc to the palladium center, and the halide is transferred from palladium to zinc. This is often the rate-determining step of the catalytic cycle. DFT calculations can model the structure of the transition state, which typically involves a bridging halide between the two metal centers. The presence of the fluorine atom in the 5-position of the pyridine ring can influence the rate of this step by altering the electron density on the carbon atom bonded to zinc.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the C-C bond of the product and regenerate the Pd(0) catalyst. The energy barrier for this step can also be calculated using DFT.

The following table presents a hypothetical energy profile for a Negishi coupling reaction involving this compound, based on DFT studies of analogous reactions.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) - Illustrative |

|---|---|---|

| Reactants | Pd(0)L2 + Ar-X + this compound | 0.0 |

| Oxidative Addition TS | [L2Pd(Ar)(X)]‡ | +15 to +20 |

| Oxidative Addition Product | L2Pd(Ar)(X) | -5 to -10 |

| Transmetalation TS | [L2Pd(Ar)(μ-X)Zn(5-F-2-Py)]‡ | +20 to +25 |

| Transmetalation Product | L2Pd(Ar)(5-F-2-Py) + ZnXBr | -10 to -15 |

| Reductive Elimination TS | [L2Pd(Ar)(5-F-2-Py)]‡ | +10 to +15 |

| Products | Ar-(5-F-2-Py) + Pd(0)L2 | -20 to -30 |

Solvents and ligands play a crucial role in the reactivity of organozinc reagents. DFT studies incorporating explicit solvent molecules or using continuum solvation models can provide a more accurate picture of the reaction in solution.

Solvation: Solvents such as tetrahydrofuran (B95107) (THF) can coordinate to the zinc center, influencing the aggregation state and reactivity of the organozinc reagent. Computational studies have shown that the coordination of THF can stabilize the organozinc monomer and affect the energy of the transmetalation step.

Ligand Effects: In the context of palladium-catalyzed cross-coupling reactions, the ligands on the palladium catalyst have a profound impact on the reaction outcome. DFT can be used to model the steric and electronic effects of different phosphine (B1218219) ligands, for example, on the rates of oxidative addition and reductive elimination. For a substrate like this compound, the choice of ligand can be critical for achieving high yields and selectivity.

Chemoinformatics and QSAR Approaches to Organozinc Reactivity

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) are computational tools that aim to establish relationships between the chemical structure of a compound and its physical, chemical, or biological activity. While these approaches have been extensively used in drug discovery and materials science, their application to the reactivity of organometallic reagents is an emerging area.

For organozinc reagents like this compound, a QSAR model could potentially be developed to predict their reactivity in cross-coupling reactions based on a set of calculated molecular descriptors. These descriptors could include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSAR study on a series of substituted pyridylzinc bromides could lead to a predictive model of the form:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where 'c' represents the coefficients determined from a statistical regression. Such a model could be valuable for the rational design of new organozinc reagents and for optimizing reaction conditions. However, to date, comprehensive QSAR studies specifically targeting the reactivity of organozinc reagents remain limited in the published literature. The development of such models would require a large and consistent dataset of experimental reactivity data, which is a significant undertaking.

Advances and Future Directions in 5 Fluoro 2 Pyridylzinc Bromide Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Traditional batch synthesis of organozinc reagents like 5-fluoro-2-pyridylzinc bromide often involves challenges related to stability, exothermicity, and handling of sensitive materials. nih.gov To address these limitations, continuous flow chemistry has emerged as a promising alternative for the on-demand synthesis of organozinc halides. nih.govresearchgate.net This methodology allows for better control over reaction parameters, enhanced safety, and reproducible generation of the reagent. nih.gov The preparation of organozinc reagents in flow can be achieved by passing the corresponding organic halide through a column packed with metallic zinc. nih.govresearchgate.net This approach minimizes waste and allows for the direct integration of the reagent synthesis with subsequent reaction steps, such as Negishi cross-coupling reactions. nih.gov

Another avenue for improving the sustainability and efficiency of using pyridylzinc reagents involves the development of solid, air-stable alternatives. organic-chemistry.orgnih.govnih.gov Research into 2-pyridylzinc reagents has led to the creation of organozinc pivalates and ligand-stabilized zinc halides, such as 1,4-dioxane (B91453) complexes. organic-chemistry.orgnih.gov These solid reagents can be handled in the air for short periods with minimal degradation, simplifying their use and reducing the need for strictly inert atmospheric conditions. organic-chemistry.orgnih.govnih.gov Such strategies, if applied to this compound, would significantly enhance its operational simplicity and reduce solvent waste, making it a more environmentally benign reagent. nih.gov

| Synthetic Approach | Advantages | Key Features |

| Continuous Flow Synthesis | Improved safety, better process control, on-demand generation, reduced waste | Utilizes packed-bed reactors with metallic zinc; can be coupled with subsequent reaction steps. nih.govresearchgate.net |

| Solid, Air-Stable Reagents | Ease of handling, increased stability, reduced need for inert atmosphere | Formation of organozinc pivalates or ligand-stabilized complexes (e.g., with 1,4-dioxane). organic-chemistry.orgnih.gov |

Exploration of Novel Catalytic Systems and Reaction Modalities

The primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. organic-chemistry.orgrsc.org Future advancements in this area are likely to focus on the development of more active and robust catalysts that can operate at low loadings and under milder conditions. organic-chemistry.org

A significant area of exploration is the application of visible-light photoredox catalysis. mdpi.comprinceton.edunih.gov This technique has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. princeton.edu Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have shown great promise for cross-coupling reactions that are challenging with conventional methods. nih.gov The generation of radical intermediates via photoredox catalysis could open up new reaction pathways for this compound beyond traditional two-electron mechanisms. princeton.edunih.gov Furthermore, electro-organic synthesis offers another sustainable approach, using electricity to drive redox reactions and potentially obviating the need for chemical oxidants or reductants. iipseries.org

| Catalytic System/Modality | Potential Advantages for this compound | Mechanistic Insight |

| Advanced Ni/Pd Catalysts | Lower catalyst loadings, broader substrate scope, milder reaction conditions | Optimization of ligands and precatalysts to enhance catalytic efficiency. organic-chemistry.orgrsc.org |

| Visible-Light Photoredox Catalysis | Mild, room-temperature reactions, access to novel reactivity | Single-electron transfer (SET) pathways to generate radical intermediates. mdpi.comprinceton.edu |

| Dual Catalysis (Photoredox/Nickel) | Coupling of challenging substrates, improved functional group tolerance | Combination of radical generation with traditional cross-coupling cycles. nih.gov |

| Electro-organic Synthesis | Sustainable, avoids chemical redox agents, precise control over reaction potential | Anodic or cathodic activation of substrates to initiate coupling. iipseries.org |

Expansion of Synthetic Scope and Applications in Materials Science

The unique electronic properties imparted by the fluorine atom make the 5-fluoro-2-pyridyl moiety a valuable component in advanced materials. beilstein-journals.org The introduction of fluorine can lower the HOMO and LUMO energy levels of organic molecules, which is beneficial for applications in organic electronics. beilstein-journals.org Consequently, this compound is a promising building block for the synthesis of fluorinated conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov

The field of liquid crystals also stands to benefit from the incorporation of fluorinated pyridyl units. researchgate.netbeilstein-journals.orgnih.gov The strong dipole moment of the C-F bond can be exploited to tune the dielectric anisotropy of liquid crystalline materials, a key parameter in the performance of liquid crystal displays (LCDs). beilstein-journals.orgnih.gov The synthesis of novel liquid crystals incorporating the 5-fluoro-2-pyridyl group could lead to materials with improved properties, such as lower viscosity and optimized mesophase behavior. researchgate.netbeilstein-journals.org

| Application Area | Role of 5-Fluoro-2-pyridyl Moiety | Potential Impact |

| Organic Electronics (OLEDs, OFETs) | Introduction of fluorine to tune electronic properties (HOMO/LUMO levels). beilstein-journals.org | Enhanced device performance, improved stability, and efficiency. |

| Conjugated Polymers | Building block for creating fluorinated polymer backbones. rsc.orgnih.gov | Development of new materials with tailored photophysical and electronic properties. |

| Liquid Crystals | Control of dielectric anisotropy due to the polar C-F bond. researchgate.netbeilstein-journals.orgnih.gov | Creation of novel liquid crystalline materials for advanced display technologies. |

Unexplored Reactivity Patterns and Mechanistic Pathways

While the Negishi cross-coupling of this compound is a well-established transformation, a deeper understanding of its mechanistic nuances could lead to further improvements. The generally accepted mechanism for Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org However, the influence of the fluorine substituent on the rates of these elementary steps is an area ripe for investigation. Theoretical and experimental studies could elucidate the electronic and steric effects of the fluorine atom on the stability of intermediates and the transition states of the catalytic cycle.

Beyond its role as a nucleophile in cross-coupling reactions, the potential for this compound to engage in other transformations remains largely unexplored. For instance, its reactivity in addition reactions to carbonyls and imines, or its participation in transition-metal-free coupling processes, could expand its synthetic utility. The possibility of C-F bond activation under certain catalytic conditions also presents an intriguing, albeit challenging, avenue for novel functionalization reactions. Mechanistic studies, including the use of radical probes, could help to determine whether single-electron transfer pathways are accessible under different reaction conditions, potentially leading to the discovery of new reactivity patterns. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-pyridylzinc bromide, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via transmetallation of 5-Bromo-2-fluoropyridine (CAS 766-11-0) using activated zinc dust in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction requires rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation. The starting material, 5-Bromo-2-fluoropyridine, has a boiling point of 162–164°C and a density of 1.71 g/cm³, which informs solvent selection and reaction setup .

- Key Considerations : Zinc activation (e.g., using trimethylsilyl chloride) enhances reactivity. Reaction progress can be monitored via quenching aliquots and analyzing by GC-MS for residual halide .

Q. What precautions are necessary for handling and storing this compound in air-sensitive reactions?

- Handling Protocol : Store under dry argon or nitrogen at –20°C to prevent decomposition. Use Schlenk-line techniques or gloveboxes for transfer. The compound is moisture-sensitive, and exposure to air can lead to rapid hydrolysis, generating inactive zinc oxides .

- Safety Data : The brominated precursor (5-Bromo-2-fluoropyridine) is classified as hazardous (R36/37/38), requiring PPE such as nitrile gloves and fume hood use .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Use : It serves as a key organozinc reagent in Negishi cross-coupling reactions to introduce fluorinated pyridyl groups into aromatic systems. For example, coupling with aryl halides catalyzed by Pd(PPh₃)₄ yields biaryl structures with high regioselectivity .

- Example : In synthesizing nicotinic acetylcholine receptor analogs, the fluorine substituent enhances binding affinity by modulating electronic properties of the pyridine ring .

Advanced Research Questions

Q. How does the fluorine substituent at the 5-position influence the reactivity of this compound in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine increases the electrophilicity of the pyridyl-zinc intermediate, accelerating oxidative addition with palladium catalysts. However, steric hindrance from the fluorine may reduce coupling efficiency with bulky substrates .

- Data Contradiction : While fluorinated reagents generally improve reaction rates, studies report lower yields compared to non-fluorinated analogs in sterically congested systems. Optimizing ligand choice (e.g., bulky phosphines) can mitigate this .

Q. What analytical techniques are most effective for characterizing this compound and ensuring its purity?

- Analytical Workflow :

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ –110 ppm) confirms fluorine presence and purity.

- Elemental Analysis : Zinc content (theoretical ~25%) validates stoichiometry.

- Mass Spectrometry : ESI-MS in THF detects the molecular ion [M–Br]⁺.

Q. How can researchers troubleshoot low yields in Negishi couplings using this compound?

- Optimization Strategies :

- Catalyst Screening : Test Pd₂(dba)₃ with Xantphos for improved steric tolerance.

- Solvent Effects : Replace THF with DMA for higher polarity, enhancing zinc solubility.

- Temperature Gradients : Reactions at 60°C may reduce side-product formation compared to room temperature .

Q. What are the stability limits of this compound in solution, and how can decomposition be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.